molecular formula C10H15NO B2501683 (2S)-1-(benzyloxy)propan-2-amine CAS No. 83053-85-4

(2S)-1-(benzyloxy)propan-2-amine

Cat. No.: B2501683
CAS No.: 83053-85-4
M. Wt: 165.236
InChI Key: HYUZZQIAJWNRAQ-VIFPVBQESA-N
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Description

(2S)-1-(benzyloxy)propan-2-amine is an organic compound characterized by the presence of a benzyloxy group attached to a propan-2-amine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-1-(benzyloxy)propan-2-amine typically involves the reaction of benzyl alcohol with (S)-2-aminopropanol. The reaction is catalyzed by an acid, such as hydrochloric acid, and proceeds through the formation of an intermediate benzyl ether. The reaction conditions usually include a temperature range of 60-80°C and a reaction time of 4-6 hours.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction parameters and increased yield. The use of catalysts, such as palladium on carbon, can further enhance the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions

(2S)-1-(benzyloxy)propan-2-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The benzyloxy group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. The reactions are typically carried out in acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used. These reactions are usually performed in anhydrous conditions.

    Substitution: Substitution reactions often involve the use of halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products Formed

    Oxidation: Benzaldehyde or benzophenone derivatives.

    Reduction: Benzyl alcohol or benzylamine derivatives.

    Substitution: Halogenated benzyl derivatives or alkylated benzyl derivatives.

Scientific Research Applications

(2S)-1-(benzyloxy)propan-2-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in enzyme inhibition and protein binding studies.

    Medicine: Explored for its potential therapeutic effects, including its use as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of (2S)-1-(benzyloxy)propan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group can enhance the compound’s binding affinity to these targets, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (2S)-1-(benzyloxy)propan-2-amine can be compared with other benzyloxy-substituted amines, such as (2S)-1-(benzyloxy)butan-2-amine and (2S)-1-(benzyloxy)pentan-2-amine.
  • Other similar compounds include benzylamine and benzyl alcohol derivatives.

Uniqueness

  • The presence of the benzyloxy group in this compound imparts unique chemical properties, such as increased lipophilicity and enhanced binding affinity to molecular targets.
  • Compared to other similar compounds, this compound may exhibit distinct reactivity patterns and biological activities, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(2S)-1-phenylmethoxypropan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-9(11)7-12-8-10-5-3-2-4-6-10/h2-6,9H,7-8,11H2,1H3/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYUZZQIAJWNRAQ-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COCC1=CC=CC=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](COCC1=CC=CC=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83053-85-4
Record name (2S)-1-(benzyloxy)propan-2-amine
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